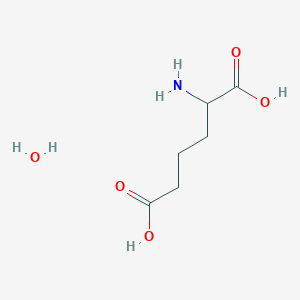

Aminoadipic acid hydrate

Description

Properties

IUPAC Name |

2-aminohexanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGNOZGASTVGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Nitrophthalic Acid

Patent CN105198764A describes a method for synthesizing 3-aminophthalic acid hydrochloride dihydrate, offering parallels for aminoadipic acid hydrate preparation:

-

Hydrogenation : 3-Nitrophthalic acid undergoes catalytic hydrogenation (Pt, Pd/C, or Ni/Al₂O₃) in mixed solvents (e.g., ethanol/dimethyl sulfoxide).

-

Complexation : Post-hydrogenation, concentrated HCl is added to precipitate the product, which is dried under vacuum.

-

Yield : 93–99% purity with dihydrate formation confirmed by crystallography.

Enzymatic and Fermentation-Based Methods

Cephalosporin C Degradation

Aminoadipic acid is a byproduct of 7-aminocephalosporanic acid (7-ACA) production via cephalosporin C (CPC) enzymatic cleavage. Patent CN103555807B outlines this process:

Fungal α-Aminoadipate Pathway

In fungi, aminoadipic acid is synthesized via the α-aminoadipate pathway (PMC3556520):

-

Homocitrate Synthesis : Acetyl-CoA and α-ketoglutarate condense to form homocitrate.

-

Dehydration/Rehydration : Homoaconitase converts homocitrate to homoisocitrate.

-

Oxidative Decarboxylation : Homoisocitrate dehydrogenase produces α-ketoadipate, transaminated to α-aminoadipic acid.

Hydrate Isolation : Extracellular α-aminoadipic acid is recovered from fermentation broth via ion-exchange chromatography and crystallized from aqueous ethanol, yielding the hydrate form.

Crystallization and Hydrate Stabilization

Solvent Systems and Temperature Control

This compound crystallization is influenced by solvent polarity and temperature:

-

Aqueous Ethanol : Patent CN112645833A uses ethanol/water (1:1) for hydrolysis, with subsequent concentration at 50°C. Slow cooling to 25°C yields hydrated crystals.

-

Acidified Solutions : Adjusting pH to 3–4 with HCl (CN105198764A) induces crystallization, with hydrate stability confirmed by thermogravimetric analysis (TGA).

Polymorphism and Hydrate Stability

JP6186236B2 highlights the role of temperature in hydrate vs. anhydrate crystallization:

-

>42°C : Anhydrous crystals dominate.

-

<42°C : Monohydrate forms preferentially.

For aminoadipic acid, similar behavior is observed: rapid cooling from aqueous solutions below 30°C favors hydrate formation.

Analytical Data and Characterization

Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

Aminoadipic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form allysine, which is further involved in the formation of advanced glycation end-products.

Reduction: It can be reduced to form aminoadipic semialdehyde.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride is often used as a reducing agent.

Reaction Conditions: Reactions typically require specific temperatures, pH levels, and catalysts to proceed efficiently.

Major Products Formed

Allysine: Formed through oxidation.

Aminoadipic Semialdehyde: Formed through reduction.

Scientific Research Applications

Biochemical Significance

Metabolic Pathways:

- α-AAA is primarily involved in the lysine biosynthesis pathway, which is crucial for protein synthesis and metabolic regulation in fungi and mammals. In fungi, it serves as a precursor for lysine and penicillin production, highlighting its importance in antibiotic synthesis .

- In humans, α-AAA is linked to the metabolism of lysine and saccharopine, indicating its role in amino acid metabolism and potential implications in metabolic disorders .

Clinical Applications

Diabetes and Cardiometabolic Disorders:

- Research indicates that elevated levels of α-AAA are associated with an increased risk of type 2 diabetes (T2D) and cardiovascular diseases. A study demonstrated that individuals with high plasma concentrations of α-AAA had up to a fourfold increased risk for future diabetes .

- Intervention studies in mice showed that supplementation with α-AAA led to significantly lower fasting glucose levels, suggesting its potential as a therapeutic agent for managing glucose homeostasis .

Case Study:

- A clinical investigation involving a cohort of mice fed high-fat diets revealed that those supplemented with α-AAA exhibited lower fasting glucose levels compared to controls. This effect was consistent across different dietary conditions, underscoring the compound's regulatory role in glucose metabolism .

Potential Therapeutic Uses

Antifungal Drug Development:

- The α-aminoadipate pathway has been identified as a target for antifungal therapies. Research indicates that inhibiting this pathway could effectively combat fungal infections, particularly those caused by opportunistic pathogens like Aspergillus fumigatus .

Neurodevelopmental Disorders:

- Elevated urinary levels of α-AAA have been documented in patients with certain metabolic disorders, suggesting its potential as a biomarker for diagnosing conditions such as pyridoxine-dependent epilepsy (PDE) . This highlights the compound's relevance in clinical diagnostics and treatment strategies.

Research Findings

Mechanism of Action

Aminoadipic acid hydrate exerts its effects through several mechanisms:

Metabolic Pathways: It is involved in the metabolism of lysine and saccharopine, leading to the production of important metabolites.

Molecular Targets: It interacts with enzymes such as aminoadipate-semialdehyde dehydrogenase and 2-aminoadipate transaminase.

Pathways Involved: It participates in the lysine degradation pathway and the biosynthesis of advanced glycation end-products.

Comparison with Similar Compounds

Glutamic Acid and Aspartic Acid

- Structural Differences: Unlike aminoadipic acid (six-carbon backbone), glutamic and aspartic acids have five- and four-carbon backbones, respectively. All three are dicarboxylic amino acids.

- Biological Roles: Glutamic acid: Primary excitatory neurotransmitter; elevated CSF levels post-SAH correlate with poor outcomes (p=0.041 on day 5) . Aspartic acid: Neurotransmitter and urea cycle participant; significant CSF increases in SAH patients (p=0.038 on days 0–3) . Aminoadipic acid: Not a neurotransmitter but a lysine precursor in fungi and biomarker for oxidative stress. Post-SAH, its CSF levels on day 10 strongly correlate with poor Glasgow Outcome Scale (GOS) scores (cc=-0.81) .

Adipic Acid

- Structural Difference: Adipic acid (HOOC-(CH₂)₄-COOH) lacks the amino group present in aminoadipic acid.

- Applications: Industrially used in nylon production, whereas aminoadipic acid is a research chemical and metabolic intermediate .

Table 1: Key Structural and Functional Differences

Functional Analogues in Metabolic Pathways

Diaminopimelic Acid (DAP) vs. α-Aminoadipic Acid

- DAP Pathway : Used by most bacteria (e.g., E. coli) for lysine synthesis.

- α-Aminoadipic Acid Pathway: Found in Thermus thermophilus and fungi. Disruption of the DAP pathway in T.

Comparison with Other Amino Acid Hydrates

N-Methyl-D-Aspartic Acid (NMDA) Hydrate

- Role : Excitatory neurotransmitter analog; used in neuroscience research.

- Safety: Unlike aminoadipic acid hydrate, NMDA hydrate is neurotoxic at high doses .

Copper (II) Chelate of Amino Acids Hydrate

- Application: Feed additive for livestock; distinct from aminoadipic acid’s research applications .

L-Histidine Monohydrochloride Monohydrate

- Use: Cell culture supplement; contrasts with aminoadipic acid’s role in metabolic studies .

Market and Regulatory Landscape

- Aminoadipic Acid: Priced regionally with applications in niche research sectors; suppliers include MedChemExpress and Sigma-Aldrich .

- Adipic Acid : Mass-produced for nylon; global market dominated by industrial manufacturers .

Biological Activity

Aminoadipic acid hydrate, also known as 2-aminoadipate, is a significant metabolite involved in various biological processes, particularly in the metabolism of lysine. This compound has garnered attention due to its diverse biological activities and potential implications in health and disease. This article delves into the biological activities of this compound, emphasizing its role in metabolic pathways, disease associations, and potential therapeutic applications.

Overview of this compound

Aminoadipic acid is an intermediate in the lysine degradation pathway and plays a crucial role in amino acid metabolism. Its structure allows it to participate in various biochemical reactions, influencing several physiological processes.

1. Neuroprotective Effects

Aminoadipic acid has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a pivotal role in excitatory neurotransmission. By modulating neuroexcitatory activity, it may offer protective effects against neurotoxicity associated with excitatory amino acids. Studies have shown that aminoadipic acid can inhibit the production of kynurenic acid, another neuroprotective agent, suggesting a complex interplay in neuroprotection mechanisms .

2. Metabolic Implications

Recent research highlights aminoadipic acid's potential as a biomarker for diabetes risk. Elevated levels of this compound have been observed in pre-diabetic conditions, indicating its role as a predictive marker for diabetes development . In animal studies, supplementation with aminoadipic acid resulted in lower fasting plasma glucose levels and enhanced insulin secretion from pancreatic islets .

3. Oxidative Stress Marker

Aminoadipic acid has been implicated as a marker for oxidative stress, particularly in aging and metabolic disorders. Elevated concentrations of this metabolite have been linked to oxidative damage in tissues, serving as an indicator of protein carbonyl oxidation . This association underscores its potential role in monitoring oxidative stress-related diseases.

Case Study 1: Diabetes and Aminoadipic Acid

A study involving diabetic patients indicated that levels of aminoadipic acid were significantly elevated compared to non-diabetic individuals. The increase was particularly pronounced in patients with renal failure, suggesting that aminoadipic acid may serve as a reliable biomarker for assessing oxidative stress and metabolic dysregulation associated with diabetes .

Case Study 2: Aging and Sepsis

In another investigation focused on aging populations, researchers found that aminoadipic acid levels correlated positively with age and were significantly elevated in individuals diagnosed with sepsis. This finding supports the hypothesis that aminoadipic acid accumulation may reflect underlying oxidative processes associated with aging and acute inflammatory responses .

The biological activities of aminoadipic acid are mediated through several mechanisms:

- Modulation of Neurotransmitter Systems : By antagonizing NMDA receptors, aminoadipic acid may reduce excitotoxicity.

- Insulin Secretion Enhancement : It appears to stimulate insulin secretion from pancreatic islets, which could be beneficial for glucose homeostasis.

- Oxidative Stress Response : Elevated levels may indicate increased oxidative stress, contributing to cellular damage and aging processes.

Q & A

Q. What are the critical safety protocols for handling aminoadipic acid hydrate in laboratory settings?

this compound requires adherence to strict safety measures due to its classification as a skin sensitizer (GHS Category 1A/1B). Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if dust or aerosols are generated .

- Ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of particles .

- Storage: Store at 4°C in sealed containers, protected from light. For long-term storage in solution, use -80°C (6 months) or -20°C (1 month) .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol .

Q. How is this compound typically quantified in protein hydrolysates?

Quantification involves hydrolysis of proteins/peptides followed by chromatographic separation:

- Hydrolysis: Use 6M HCl at 110°C for 24–72 hours under vacuum to break peptide bonds. Antioxidants (e.g., phenol) may be added to prevent oxidation .

- Derivatization: Post-column derivatization with ninhydrin or pre-column methods like AccQ•Tag™ (Waters Corporation) for UV/fluorescence detection .

- Chromatography: Employ reverse-phase HPLC or ion-exchange systems with gradient elution. Calibrate using certified amino acid standards (e.g., NIST SRM 2389) .

Advanced Research Questions

Q. How can researchers resolve contradictions in aminoadipic acid recovery rates during protein hydrolysis?

Discrepancies often arise from hydrolysis conditions or matrix effects. Mitigation strategies include:

- Optimized Hydrolysis Time: Shorter times (24 hours) reduce degradation of acid-labile residues (e.g., tryptophan), while longer durations (72 hours) improve yield of hydrophobic amino acids .

- Internal Standards: Add norleucine or sarcosine to correct for recovery variability .

- Matrix-Specific Validation: Validate methods using matrices mimicking the sample (e.g., lipid-rich tissues may require defatting pre-treatment) .

Q. What role does α-aminoadipic acid play in glutathione-dependent redox regulation?

In plant models like Arabidopsis, α-aminoadipic acid (AAA) is a metabolic intermediate in lysine catabolism. Key interactions include:

- Redox Sensing: AAA levels correlate with glutathione (GSH/GSSG) ratios, influencing stress responses (e.g., drought, oxidative stress) .

- Enzymatic Pathways: AAA is metabolized by aminoadipic semialdehyde dehydrogenase (AASADH), which requires NADPH—a cofactor linked to cellular redox status .

- Diagnostic Marker: Elevated AAA in plasma may indicate mitochondrial dysfunction or lysine metabolism disorders, necessitating LC-MS/MS confirmation .

Q. How do derivatization methods impact the accuracy of aminoadipic acid analysis in complex biological samples?

Derivatization choice affects sensitivity and interference:

- Pre-column (AccQ•Tag™): Enhances UV detection (λ = 260 nm) but may introduce variability with secondary amines .

- Post-column (ninhydrin): Compatible with ion-exchange chromatography but less sensitive for low-abundance analytes .

- Mass Spectrometry: Avoids derivatization entirely, enabling direct quantification via MRM transitions (e.g., m/z 162 → 144 for AAA) .

Methodological Best Practices

Q. What steps ensure reproducibility in amino acid analysis workflows for this compound?

- Sample Preparation: Homogenize tissues in 0.1% formic acid to inhibit protease activity. Centrifuge at 14,000×g to remove particulates .

- Hydrolysis Control: Include a bovine serum albumin (BSA) control hydrolysate to monitor recovery rates and instrument performance .

- Data Normalization: Express AAA concentrations relative to total protein content (e.g., via Bradford assay) to account for sample heterogeneity .

Q. How can researchers validate novel aminoadipic acid detection methods?

Follow AOAC International guidelines for method validation:

- Linearity: Test 5–7 concentration levels (e.g., 0.1–100 µM) with R² ≥ 0.995 .

- Precision: Achieve ≤5% CV for intra-day and ≤10% CV for inter-day replicates .

- Recovery Studies: Spike samples with known AAA concentrations (80–120% recovery acceptable) .

Tables

Table 1: AOAC Methods for Amino Acid Analysis

| Method ID | Application | Key Parameters | Reference |

|---|---|---|---|

| 982.30 E(a,b) | Complete amino acid profile | Hydrolysis: 24–72 hr, 110°C | |

| 975.44 | Available lysine quantification | Derivatization: Ninhydrin |

Table 2: Hazard Classification of this compound (GHS)

| Hazard Category | Signal Word | Precautionary Measures | Reference |

|---|---|---|---|

| Skin Sensitizer | Warning | H317: Use PPE, avoid inhalation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.